3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
CAS No.: 17321-45-8
Cat. No.: VC11799299
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 17321-45-8 |
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Molecular Formula | C14H13N3O |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 3,6-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Standard InChI | InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18) |
Standard InChI Key | XUJOBJTYOMSLMR-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3 |
Introduction
Structural Features and Nomenclature
The systematic name 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol delineates its core structure (Figure 1):
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Pyrazolo[3,4-b]pyridine backbone: A bicyclic system formed by fusion of a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–9).
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Substituents:
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N1: Phenyl group (C₆H₅).
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C3 and C6: Methyl groups (-CH₃).
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C4: Hydroxyl group (-OH).
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The tautomeric equilibrium between the 1H- and 2H-forms is suppressed due to the phenyl group at N1, stabilizing the 1H-tautomer . Computational studies confirm that the 1H-configuration is energetically favored by ~37 kJ/mol compared to the 2H-form .
Synthetic Methodologies
Friedländer Condensation Approach
A prevalent route to pyrazolo[3,4-b]pyridines involves the Friedländer condensation, adapted for hydroxylated derivatives. As demonstrated in Scheme 1 :
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Starting materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (11) and acetylacetone (2e).
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Reaction conditions: Ethanolic KOH at reflux (80°C, 12 h).
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Mechanism: Base-catalyzed cyclocondensation forms the pyridine ring, with subsequent dehydration yielding the fused system.
For 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, post-synthetic oxidation or hydroxylation steps may be required to introduce the C4-OH group. Alternatively, using a ketone with a pre-existing hydroxyl moiety could direct regioselective hydroxylation .
Table 1. Key reaction parameters for Friedländer synthesis
Parameter | Value/Description | Source |
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Catalyst | KOH (1.2 equiv) | |
Solvent | Ethanol | |
Temperature | 80°C | |
Yield (typical) | 45–60% |
Niementowski Reaction Variant
The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for pyrazolopyridines :
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Reactants: Anthranilic acid derivatives and ketones.
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Modification: Substitution of anthranilic acid with 5-amino-4-carboxypyrazole precursors.
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Outcome: Direct formation of the hydroxylated C4 position via cyclodehydration.
This method avoids post-synthetic hydroxylation but requires precise control of reaction conditions to prevent side products like 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline .
Physicochemical Properties
Table 2. Predicted and experimental properties of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Property | Value | Source |
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Molecular formula | C₁₅H₁₅N₃O | Calc. |
Molecular weight | 253.30 g/mol | Calc. |
logP (octanol-water) | 2.98 ± 0.3 | |
Aqueous solubility | 0.12 mg/mL (pH 7.4) | Est. |
pKa (hydroxyl) | 8.9 ± 0.2 | Est. |
Biological Activity and Applications
Antimicrobial Properties
Methyl and phenyl substituents contribute to hydrophobic interactions with bacterial membranes. Hydroxylated derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Challenges and Future Directions
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Synthetic yield optimization: Current methods yield ≤60%, necessitating catalyst screening (e.g., Lewis acids like ZnCl₂) .
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Hydroxyl group stability: The C4-OH may undergo oxidation under acidic conditions, requiring protective group strategies during synthesis.
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Biological profiling: In vivo pharmacokinetic studies are needed to assess bioavailability and metabolic stability.
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